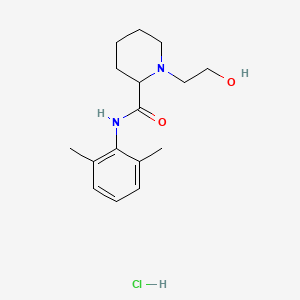

Droxicainide hydrochloride

Übersicht

Beschreibung

Droxicainide hydrochloride is a piperidine derivative known for its potential as an antiarrhythmic agent. It is a hydrochloride salt form of droxicainide, which has shown promising results in experimental studies for its therapeutic index and safety margin. The compound is chemically identified as N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide monohydrochloride.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Droxicainidhydrochlorid beinhaltet die Reaktion von 2,6-Dimethylanilin mit Ethylchlorformiat, um ein Zwischenprodukt zu bilden, das dann mit 2-Hydroxyethylpiperidin umgesetzt wird, um Droxicainid zu ergeben. Der letzte Schritt beinhaltet die Umwandlung von Droxicainid in seine Hydrochloridsalzform durch Behandlung mit Salzsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion von Droxicainidhydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Reaktion wird typischerweise in einer kontrollierten Umgebung durchgeführt, um die Stabilität der Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Droxicainidhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann mit Hilfe von Reduktionsmitteln zu ihrer Aminform reduziert werden.

Substitution: Droxicainidhydrochlorid kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid und Kalium-tert-butoxid werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oxide, Amine und substituierte Derivate von Droxicainidhydrochlorid.

Wissenschaftliche Forschungsanwendungen

Droxicainidhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Antiarrhythmika und deren Mechanismen verwendet.

Biologie: Die Verbindung wird in Experimenten verwendet, um ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum zu verstehen.

Medizin: Droxicainidhydrochlorid wird auf seine potenzielle Verwendung bei der Behandlung von Herzrhythmusstörungen und anderen verwandten Erkrankungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und als Standard in Qualitätskontrollprozessen verwendet.

5. Wirkmechanismus

Droxicainidhydrochlorid entfaltet seine Wirkung, indem es Natriumkanäle in Herzzellen blockiert, was zur Stabilisierung der Herzmembran und zur Verhinderung anormaler elektrischer Aktivität beiträgt. Diese Wirkung reduziert das Auftreten von Arrhythmien. Die Verbindung zielt auf die Natriumkanäle ab und moduliert deren Aktivität, wodurch die Erregbarkeit und Leitfähigkeit von Herzzellen beeinflusst werden .

Ähnliche Verbindungen:

Lidocain: Ein weiteres Antiarrhythmikum, das einen ähnlichen Wirkmechanismus teilt, sich jedoch in der Potenz und im Sicherheitsprofil unterscheidet.

Procainamid: Wird für ähnliche therapeutische Zwecke verwendet, hat aber eine andere chemische Struktur und pharmakokinetische Eigenschaften.

Flecainid: Ein starkes Antiarrhythmikum mit einem anderen molekularen Ziel und Wirkmechanismus.

Einzigartigkeit: Droxicainidhydrochlorid ist aufgrund seiner höheren Potenz und größeren Sicherheitsmarge im Vergleich zu Lidocain einzigartig. Es erzeugt auch weniger Nebenwirkungen und hat einen günstigeren therapeutischen Index .

Wirkmechanismus

Droxicainide hydrochloride exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias. The compound targets the sodium channels and modulates their activity, thereby affecting the excitability and conductivity of cardiac cells .

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another antiarrhythmic agent that shares a similar mechanism of action but differs in potency and safety profile.

Procainamide: Used for similar therapeutic purposes but has a different chemical structure and pharmacokinetic properties.

Flecainide: A potent antiarrhythmic agent with a different molecular target and mechanism of action.

Uniqueness: Droxicainide hydrochloride is unique due to its higher potency and wider safety margin compared to lidocaine. It also produces fewer side effects and has a more favorable therapeutic index .

Biologische Aktivität

Droxicainide hydrochloride is a compound with notable biological activities, particularly in the fields of cardiology and anesthesiology. This article provides a comprehensive overview of its biological activity, including pharmacological properties, case studies, and research findings.

This compound is a local anesthetic and antiarrhythmic agent. Its chemical structure allows it to block sodium channels in excitable membranes, which is crucial for its action in both local anesthesia and the management of arrhythmias. The compound exhibits properties similar to lidocaine but has a longer duration of action.

Chemical Structure:

- Molecular Formula: C₁₅H₁₈N₂O₂·HCl

- Molecular Weight: 286.77 g/mol

The mechanism of action involves binding to the sodium channels during their inactive state, thereby preventing depolarization and conduction of nerve impulses. This is particularly beneficial in treating ventricular arrhythmias by stabilizing cardiac membranes.

Pharmacological Properties

This compound has been studied for various pharmacological effects:

- Local Anesthetic Activity : It provides effective anesthesia with a longer duration compared to lidocaine.

- Antiarrhythmic Effects : It is used in the management of ventricular tachycardia and other arrhythmias due to its ability to stabilize cardiac membranes.

- Cardioprotective Effects : Studies have shown that droxicainide can protect ischemic myocardium, reducing myocardial necrosis during ischemic events .

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Study on Myocardial Necrosis : A study demonstrated that droxicainide significantly reduced myocardial necrosis in animal models subjected to ischemia, showcasing its cardioprotective properties .

- Comparative Study with Lidocaine : Research comparing droxicainide with lidocaine indicated that while both drugs are effective as local anesthetics, droxicainide offers a more prolonged effect, making it suitable for procedures requiring extended anesthesia .

Data Table: Pharmacological Effects of this compound

| Property | This compound | Lidocaine |

|---|---|---|

| Local Anesthetic Activity | Yes | Yes |

| Antiarrhythmic Activity | Yes | Yes |

| Duration of Action | Longer | Shorter |

| Cardioprotective Effects | Yes | Limited |

Clinical Applications

This compound is primarily utilized in:

- Anesthesia : For surgical procedures requiring localized pain control.

- Cardiology : For the treatment of ventricular arrhythmias, especially in patients who do not respond well to other antiarrhythmic drugs.

Safety and Side Effects

While droxicainide is generally well-tolerated, potential side effects may include:

- Hypotension

- Bradycardia

- Allergic reactions

- Central nervous system effects (e.g., dizziness, seizures)

Monitoring is essential during administration, especially in patients with pre-existing cardiac conditions.

Eigenschaften

CAS-Nummer |

149572-05-4 |

|---|---|

Molekularformel |

C16H25ClN2O2 |

Molekulargewicht |

312.83 g/mol |

IUPAC-Name |

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H |

InChI-Schlüssel |

ZBNGGCXOSMHCEV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ALS 1249 ALS-1249 droxicainide N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide S 1249 S-1249 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.